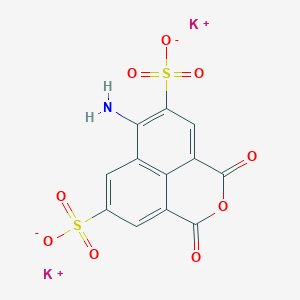

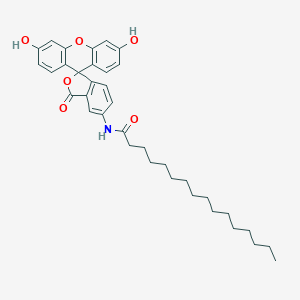

4-(1-メチルヒドラジノ)-7-ニトロベンゾフラザン

説明

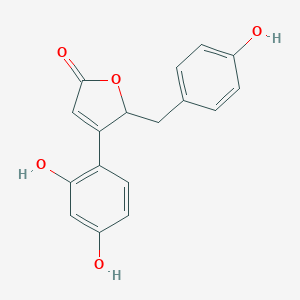

The environment sensitive, Fluorescent labeling reagent for carbonyl compounds such as aldehyde/Ketone to form a Schiff base–which can be reduced to by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form stable conjugates.

科学的研究の応用

4-(1-メチルヒドラジノ)-7-ニトロベンゾフラザンの用途分析

アルデヒドおよびケトンの検出: この化合物は、空気など、さまざまなサンプル中のアルデヒドおよびケトンの定量のための試薬として使用されます。 酸性媒体中でカルボニル化合物と反応して対応するヒドラゾンを生成します .

空気質モニタリング: N-メチル-4-ヒドラジノ-7-ニトロベンゾフラザンは、気体サンプル中のアルデヒドおよびケトンの分析のために、いくつかの国内および国際的な標準化機関によって提案されており、空気質モニタリングにおけるその重要性を示しています .

蛍光性ペルオキシダーゼ基質: ペルオキシダーゼ基質として使用した場合、その蛍光特性により、空気中のアルデヒドおよびケトンのモニタリングのための優れた試薬として役立ちます .

DNAzyme研究: この化合物は、ペルオキシダーゼ様DNAzymeの蛍光性基質です。 ペルオキシダーゼ模倣活性を有するDNAzymeの存在下で、蛍光性アミノ誘導体に酸化され、バイオテクノロジーおよび医学研究における潜在的な用途を有しています .

生化学的特性評価および最適化研究: この化合物は、DNAzymeが触媒する過酸化反応における新しい蛍光性基質として、特性評価および最適化研究が行われています。 これには、pH、H2O2濃度、金属カチオンの種類、および界面活性剤の蛍光強度への影響を調査することが含まれます .

作用機序

Target of Action

Similar compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The presence of the nitro group and the hydrazino group in the compound may play a crucial role in these interactions .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase activity .

Result of Action

Given the biological activities of similar compounds, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

特性

IUPAC Name |

1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXVETWVIWDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393400 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-22-5 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) primarily used for in scientific research?

A1: MNBDH is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones, particularly in air monitoring and tobacco smoke analysis. [, , ] This is due to its ability to react with carbonyl compounds in acidic media, forming detectable MNBD-hydrazones. []

Q2: How does the reactivity of MNBDH compare to other similar reagents, like 2,4-dinitrophenylhydrazine (DNPH)?

A2: MNBDH demonstrates some advantages over DNPH. Firstly, it exhibits a faster reaction rate with carbonyl compounds. [] Secondly, while both reagents are susceptible to oxidation by ozone and nitrogen dioxide, MNBDH forms a single, easily separable product (N-methyl-4-amino-7-nitrobenzofurazan or MNBDA). [] This characteristic enhances selectivity and lowers detection limits compared to DNPH. []

Q3: What analytical techniques are commonly employed to detect and quantify MNBDH derivatives?

A4: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used. For instance, HPLC with UV/visible detection is effective for analyzing formaldehyde hydrazone formed with MNBDH. [] Additionally, HPLC coupled with fluorescence detection is employed for nitrite determination using MNBDH. [] LC-APCI-MS with negative ionization has also been successfully used for analyzing glyoxal-DNPH derivatives. []

Q4: Beyond aldehyde and ketone analysis, does MNBDH have other applications in research?

A5: Yes, MNBDH has shown potential in other areas. It can be utilized for nitrite determination in water samples using fluorescence spectroscopy and HPLC methods. [] Furthermore, it acts as a fluorogenic substrate for peroxidase-like DNAzyme, opening possibilities in biosensing and bioanalytical applications. []

Q5: Are there any known limitations or drawbacks associated with using MNBDH?

A6: While generally considered an effective reagent, certain limitations exist. The stability of the hydrazones formed with unsaturated carbonyl compounds, especially under standard analytical conditions, requires further investigation. [] Additionally, comprehensive toxicological data and environmental impact assessments are limited and require further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)

![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)